Product packaging for Meadowlactone(Cat. No.:CAS No. 110071-67-5)

Meadowlactone

Cat. No.: B1215040
CAS No.: 110071-67-5
M. Wt: 310.5 g/mol
InChI Key: LLPDOHGLBDHCJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Origin and Context within Natural Products Chemistry

Meadowlactone is a functional ingredient derived from the oil of the meadowfoam plant (Limnanthes alba). essentialingredients.com This herbaceous winter-spring annual is native to California and Oregon, where it thrives in wet, grassy habitats like vernal pools. wikipedia.org The plant is now cultivated, particularly in Oregon, as an alternative crop for grass-seed farmers. usda.gov The seeds of the meadowfoam plant contain 20-30% oil, which is extracted and refined. wikipedia.orgcosmacon.de

The oil itself is notable for its high concentration (over 98%) of long-chain fatty acids, making it one of the most stable vegetable oils known. wikipedia.orgcosmeticsinfo.org This inherent stability has made meadowfoam oil a subject of interest for various industrial applications, including cosmetics and lubricants. wikipedia.orgnih.gov this compound is synthesized from the fatty acids present in this unique natural oil. elementis.comspecialchem.com Specifically, it is formed from a 5-hydroxy moiety on a meadowfoam fatty acid. elementis.comspecialchem.comessentialingredients.com

Structural Class: Delta-Lactones and Related Cyclic Esters

Chemically, this compound is classified as a delta-lactone. essentialingredients.com Lactones are cyclic esters, and the "delta" designation indicates that the ester linkage forms a six-membered ring. This structure arises from the intramolecular esterification of a hydroxy carboxylic acid, specifically the removal of a water molecule from the hydroxyl and carboxyl groups of a hydroxy fatty acid. essentialingredients.com

The structure of this compound is characterized by a cyclical lactone ring at one end of a long fatty acid chain. elementis.comessentialingredients.com This arrangement confers both hydrophilic (from the lactone ring) and lipophilic (from the fatty acid chain) properties to the molecule. elementis.comessentialingredients.com A key characteristic of this compound is its amphoteric nature; the lactone ring can open and close depending on the pH and ionic character of its environment. elementis.comessentialingredients.comulprospector.com

Table 1: Structural Features of this compound

FeatureDescription
Chemical Class Delta-Lactone
Functional Group Cyclic Ester
Key Structural Components Cyclical lactone ring, Long fatty acid chain
Properties Amphoteric, Hydrophilic and Lipophilic

Historical Perspectives in Meadowfoam Oil Research and Derivative Development

Research into meadowfoam oil began in the 1950s by the U.S. Department of Agriculture (USDA) as part of a search for new industrial crops. usda.govnewdirectionsaromatics.com Scientists at the ARS' National Center for Agricultural Utilization Research discovered the oil's exceptional oxidative stability, being 20 times more stable than soybean oil. usda.gov This stability is attributed to its unique composition of long-chain fatty acids. wikipedia.org

Commercial production of meadowfoam for its oil began in the early 1980s. newdirectionsaromatics.com The initial focus was on its potential as a source for industrial lubricants and waxes, similar to whale oil. wikipedia.orgusda.gov Over time, research shifted towards cosmetic applications due to the oil's emollient and stable properties. wikipedia.orgusda.gov This led to the development of derivatives like this compound, which could offer enhanced functionalities. Research has explored the synthesis of δ-lactones, such as δ-eicosanolactone and δ-docosanolactone, directly from meadowfoam oil triglycerides using acid catalysis. researchgate.net This process of creating derivatives like this compound expanded the utility of this natural oil in various formulations. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H38O2 B1215040 Meadowlactone CAS No. 110071-67-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110071-67-5

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

6-pentadecyloxan-2-one

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(21)22-19/h19H,2-18H2,1H3

InChI Key

LLPDOHGLBDHCJZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC1CCCC(=O)O1

Canonical SMILES

CCCCCCCCCCCCCCCC1CCCC(=O)O1

Origin of Product

United States

Chemical and Biochemical Synthesis of Meadowlactone

Biosynthetic Pathways and Precursors

The formation of Meadowlactone is closely linked to the metabolism of very long-chain fatty acids (VLCFAs) in Limnanthes alba.

Formation from Meadowfoam (Limnanthes alba) Fatty Acids

Limnanthes alba seed oil is characterized by a high content of unique C20 and C22 fatty acids, notably those with a Δ5 double bond. These fatty acids serve as the direct precursors for this compound nih.govjoaoflynow.com.brnih.govnih.gov.

Precursor Very Long-Chain Fatty Acids (VLCFAs)

The seed oil of Limnanthes alba is exceptionally rich in VLCFAs, including 20:1Δ5 (cis-5-eicosenoic acid) and various C22 fatty acids such as 22:1Δ13 and 22:2Δ5,13 nih.govjoaoflynow.com.brnih.govnih.gov. These VLCFAs are synthesized through the elongation of shorter-chain fatty acids, typically C16 and C18, which are initially produced in the plastid and then exported to the cytosol nih.govnih.gov. The primary precursor for this compound is understood to be 5-hydroxyicosanoic acid, which undergoes intramolecular condensation to form the delta-lactone monarchinitiative.orgnih.gov.

Involvement of Fatty Acid Elongase (FAE) and Δ5-Fatty Acid Desaturase (Δ5-FAD) in Plant Systems

The synthesis of this compound's precursor VLCFAs in Limnanthes alba involves key enzymatic machinery. The Fatty Acid Elongase (FAE) system, an integral endoplasmic reticulum membrane complex, is responsible for extending C16 and C18 acyl-CoA substrates to produce VLCFAs nih.govplos.orgiastate.edurothamsted.ac.uk. This system typically comprises four core enzymes: 3-ketoacyl-CoA synthase (KCS), 3-ketoacyl-CoA reductase (KCR), 3-hydroxyacyl-CoA dehydratase (HCD), and enoyl-CoA reductase (ECR) iastate.edumdpi.com.

Crucially, the unique fatty acid profile of Limnanthes alba is determined by an unusual desaturase activity that introduces a double bond at the Δ5 position in over 80% of the elongated chains nih.gov. This Δ5-Fatty Acid Desaturase (Δ5-FAD) activity is essential for creating the specific unsaturated VLCFAs that serve as this compound precursors ahajournals.orgmdpi.commdpi.comahajournals.orgwikipedia.org. While Δ5-FAD is well-characterized in mammals for its role in synthesizing arachidonic acid (AA) and eicosapentaenoic acid (EPA) ahajournals.orgmdpi.comahajournals.org, its specific role and molecular mechanisms in Limnanthes alba are central to the plant's distinctive oil phenotype nih.gov.

Formation via Nonenzymatic Oxidation Pathways

Lactones, including delta-lactones, can also be formed through nonenzymatic oxidation of polyunsaturated fatty acids monarchinitiative.orgmdpi.comnih.govnih.govresearchgate.net.

Derivation from Arachidonic Acid Oxidation

Arachidonic acid (AA), a C20:4(ω-6) polyunsaturated fatty acid, is known to undergo nonenzymatic oxidation, leading to the formation of various cyclic products, including lactones monarchinitiative.orgnih.govmdpi.comnih.govresearchgate.netwikipedia.org. This compound is described as a delta-lactone derived from 5-hydroxyicosanoic acid, which can be a product of arachidonic acid oxidation monarchinitiative.orgnih.gov. While Limnanthes alba is the primary natural source of this compound, the general principle of nonenzymatic oxidation of polyunsaturated fatty acids to form lactones highlights a potential, albeit likely minor in the context of Limnanthes alba's seed oil, pathway for lactone generation nih.govnih.govnih.gov.

General Enzymatic Mechanisms for Lactone Biosynthesis

Beyond the specific pathways in Limnanthes alba, general enzymatic mechanisms for lactone biosynthesis involve various enzyme classes.

General Enzymatic Mechanisms for Lactone Biosynthesis (e.g., Beta-Lactone Synthetase Homologs)

Enzymatic synthesis of lactones can occur through several routes, including Baeyer-Villiger monooxygenases (BVMOs), alcohol dehydrogenases (ADHs), and hydrolases researchgate.netnih.gov. Notably, enzymes homologous to β-Lactone Synthetase have been identified in microbial pathways. These enzymes, such as OleC, catalyze the formation of β-lactones from β-hydroxy acid substrates in an ATP-dependent manner acs.orgnih.govresearchgate.netnih.gov. Protein sequence comparisons suggest that enzymes homologous to these β-lactone synthetases are present in natural product gene clusters that generate β-lactone rings, indicating a conserved biosynthetic mechanism acs.orgnih.govresearchgate.net. While this compound is a delta-lactone, the study of β-lactone synthetases provides insight into the broader enzymatic machinery capable of catalyzing intramolecular cyclization reactions of hydroxy fatty acids or their derivatives to form lactone rings acs.orgnih.govresearchgate.netnih.govmdpi.comontosight.ai.


Chemical Reactivity and Structural Transformations of Meadowlactone

Reactivity of the Lactone Moiety

The core of Meadowlactone's reactivity lies in its delta-lactone ring, a six-membered cyclic ester. This structure is susceptible to nucleophilic attack at the carbonyl carbon, leading to ring-opening reactions. Studies on delta-lactones derived from meadowfoam fatty acids have shown they readily react with nucleophiles such as amines and alcohols. dss.go.th This reactivity is significantly higher than that of their corresponding gamma-lactones and the parent fatty acids. dss.go.th

The formation of amides from delta-lactones, for instance, is a rapid process that can occur even without a catalyst at the melting point of the lactone. dss.go.th Similarly, reaction with alcohols in the presence of an acid catalyst leads to the formation of 5-hydroxy esters. The enhanced reactivity of the delta-lactone compared to acyclic esters is attributed to the inherent ring strain, which is released upon ring opening.

pH-Dependent Ring-Opening and Ring-Closure Dynamics: Amphoteric Properties

This compound is characterized as an amphoteric compound due to a dynamic equilibrium between its closed-ring lactone form and its open-chain hydroxy acid form, a process that is highly dependent on pH. essentialingredients.com This reversible isomerization allows this compound to exhibit both oil-soluble (lactone form) and water-soluble (hydroxy acid salt form) characteristics.

At acidic to neutral pH, the equilibrium favors the closed-ring, less polar lactone structure. However, under basic conditions, the lactone ring readily undergoes hydrolysis to form the carboxylate salt of the corresponding 5-hydroxy fatty acid. This ring-opening is a reversible process; upon acidification, the hydroxy acid can undergo intramolecular esterification to reform the delta-lactone. This pH-responsive behavior is a key feature of this compound, influencing its behavior in various formulations.

pH-Dependent Equilibrium of this compound
A diagram showing the reversible ring-opening and closing of a delta-lactone based on pH.
The equilibrium between the closed-ring lactone and the open-chain hydroxy acid is controlled by pH. Under acidic conditions, the ring closes, while under basic conditions, it opens.

Synthesis and Characterization of Novel this compound Derivatives and Analogs

The synthesis of this compound itself is typically achieved through the acid-catalyzed cyclization of Δ5-unsaturated fatty acids derived from Meadowfoam oil. researchgate.netusda.gov Mineral acids like perchloric acid and sulfuric acid are effective catalysts for this intramolecular esterification. researchgate.netusda.gov The reaction conditions, including acid concentration and the use of polar, non-participating solvents, can be optimized to favor the formation of the delta-lactone over the gamma-lactone, achieving high yields and regioselectivity. usda.gov

While the synthesis of this compound is well-documented, the creation of novel derivatives and analogs is an area of ongoing research. One example of a derivative is the 6-hydroxy δ-lactone, which can be synthesized from 5,6-epoxy acids derived from meadowfoam fatty acids, followed by acid-catalyzed cyclization. These 6-hydroxy δ-lactones can then be converted to 5,6-dihydroxy acids through a simple alkaline work-up.

The characterization of this compound and its derivatives relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structure and stereochemistry of the lactone ring and its substituents. Infrared (IR) spectroscopy is used to identify the characteristic carbonyl stretch of the lactone ring.

Mechanistic Studies of Chemical Reactions Involving this compound

Mechanistic studies of reactions involving delta-lactones, including those derived from meadowfoam, have elucidated the pathways of their transformations. The hydrolysis of delta-lactones, for instance, can proceed through different mechanisms depending on the pH.

Under basic conditions, the hydrolysis typically follows a bimolecular acyl-cleavage (BAC2) mechanism. In this pathway, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate and the alcohol (in this case, the 5-hydroxy fatty acid).

Kinetic studies on the ring-opening of delta-lactones from meadowfoam fatty acids with various nucleophiles have provided quantitative insights into their reactivity. The rate of reaction is significantly faster for delta-lactones compared to gamma-lactones, highlighting the thermodynamic driving force of relieving ring strain in the six-membered ring. usda.gov For example, the rate constant for the formation of a butyl ester from the delta-lactone was found to be over 7700 times greater than that from the corresponding meadowfoam fatty acids. usda.gov

Analytical Methodologies for Meadowlactone Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating Meadowlactone from complex mixtures and quantifying its presence. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD) are particularly well-suited for this compound and its related analyses.

HPLC-ELSD is a powerful technique for the analysis of non-volatile and semi-volatile compounds, especially those lacking a strong chromophore for UV detection spkx.net.cnlcms.czshimadzu.com. ELSD offers a universal response, making it suitable for detecting this compound, which is a lipid-like molecule. The detection principle involves nebulizing the HPLC eluent, evaporating the mobile phase, and detecting the scattered light from the remaining non-volatile analyte particles lcms.cz.

Key characteristics of HPLC-ELSD relevant to this compound analysis include:

Sensitivity and Reproducibility: ELSD detectors are known for their sensitivity, capable of detecting analytes in the low-nanogram range, and generally offer good reproducibility (e.g., better than 2%) lcms.czmdpi.com.

Gradient Elution Compatibility: Unlike refractive index detectors, ELSD is compatible with gradient elutions, which can significantly improve the separation of complex mixtures and enhance sensitivity shimadzu.commdpi.com.

Response Variability: The ELSD response is dependent on the analyte's physical properties, such as chain length and the number of polar functional groups. This means that while it provides a universal response, accurate quantification often requires careful calibration with standards of similar chemical structure nih.gov.

Application in Lipid Analysis: HPLC-ELSD has been successfully applied to the analysis of lipids and fatty acid derivatives, demonstrating its utility for compounds with structures similar to this compound spkx.net.cnnih.gov.

While specific published data detailing this compound quantification using HPLC-ELSD is limited, its established performance characteristics suggest it would be a valuable tool for its analysis, particularly in complex matrices where other detectors might fail spkx.net.cnlcms.czmdpi.com.

GC-MS is a widely employed technique for the identification and quantification of volatile and semi-volatile compounds, including those found in natural extracts. This compound has been identified in various natural product analyses using GC-MS researchgate.netthieme-connect.comcrpsonline.com. For instance, it was detected in the extracted oil of garden cress seeds.

Biological and Ecological Roles of Meadowlactone Excluding Human Specific Contexts

Natural Occurrence and Distribution in Biological Systems

Meadowlactone and structurally similar compounds are not widespread in the plant kingdom but have been identified in specific species, often concentrated in particular tissues. The distribution is varied, with some plants containing true this compound and others producing different, though related, lactone structures like coumestans.

The occurrence of this compound and similar compounds in the specified plants is detailed below:

Meadowfoam (Limnanthes alba): This is the primary and most well-documented natural source of this compound. The compound is a delta-lactone derived from the fatty acids present in the seed oil of the Meadowfoam plant. essentialingredients.comspecialchem.com Specifically, it is the cyclic ester formed from the plant's unique long-chain fatty acids. specialchem.comcosmeticsinfo.orgeuropa.eu

Garden Cress (Lepidium sativum): Extensive phytochemical analyses of Lepidium sativum have identified a wide array of bioactive constituents, including alkaloids, flavonoids, coumarins, and glucosinolates. nih.govresearchgate.net However, based on available scientific literature, this compound is not a documented component of this plant.

Mulberry (Morus spp.): One study involving the analysis of mulberry lattices through gas chromatography coupled to mass spectroscopy identified this compound as a minor constituent. nih.gov While various parts of the mulberry plant are rich in other bioactive compounds like flavonoids and phenolic acids, the presence of this compound is not widely reported across the genus. nih.govmdpi.com

Eclipta alba: This plant is a significant source of Wedelolactone , a type of coumestan, which is structurally different from this compound. cabidigitallibrary.orgnih.gov Wedelolactone and its derivative, desmethylwedelolactone, are considered the main active principles in Eclipta alba extracts. nih.gov Scientific literature confirms the presence of Wedelolactone, not this compound, in this species. nih.govmdpi.comresearchgate.net

The following table summarizes the presence of these compounds in the listed plant species.

Plant SpeciesCommon NameCompound IdentifiedNatural Matrix
Limnanthes albaMeadowfoamThis compoundSeed Oil
Lepidium sativumGarden CressNot DocumentedN/A
Morus spp.MulberryThis compound (minor)Latex
Eclipta albaBhringrajWedelolactoneLeaves, Stems, Whole Plant

The identification of lactones in plant matter involves specific extraction and analytical techniques. For Wedelolactone in Eclipta alba, methods are well-established. The compound is typically extracted from dried plant material using solvents like methanol (B129727) or ethanol-water mixtures through techniques such as Soxhlet, heat reflux, or microwave-assisted extraction. cabidigitallibrary.orgmdpi.comresearchgate.net High-Performance Liquid Chromatography (HPLC) is a validated and accurate method for the quantitative determination of both Wedelolactone and desmethylwedelolactone in the resulting extracts. researchgate.net

For this compound, its identification is directly linked to the analysis of Meadowfoam (Limnanthes alba) seed oil. essentialingredients.com It is chemically described as a delta-lactone that forms from a 5-hydroxy moiety on a Meadowfoam fatty acid. specialchem.comulprospector.com In the case of Mulberry (Morus spp.), the identification of this compound in the plant's latex was achieved using gas chromatography coupled to mass spectroscopy (GC-MS). nih.gov

Mechanisms of Biological Interaction (Non-Human Specific)

Extracts from plants containing this compound and Wedelolactone demonstrate significant biological activities, including antioxidant and antimicrobial effects, which are crucial for plant survival and defense against environmental stressors and pathogens.

Extracts from plants such as Eclipta alba and Morus spp. are known to possess potent antioxidant properties. This activity is largely attributed to their rich phytochemical composition, including various phenolic compounds, flavonoids, and specific lactones. nih.govmdpi.comnih.gov

A key mechanism of antioxidant activity is the scavenging of free radicals. Extracts from both Eclipta alba and Morus spp. have demonstrated strong radical scavenging capabilities in scientific studies. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate this property.

Research findings on the DPPH radical scavenging activity are presented in the table below.

Plant ExtractFinding
Eclipta alba (Aqueous Fraction)Exhibited 87.5% inhibition of DPPH radicals at a concentration of 100 µg/ml. nih.gov
Morus spp. (BR-2 Latex)Showed significant antioxidant activity of 75% in a DPPH assay. nih.gov
Morus spp. (Leaves, Harvested Dec.)Exhibited the strongest DPPH radical-scavenging activity among different harvest batches, which was correlated with a high total phenolic content. mdpi.com

Plant-derived extracts containing lactones often exhibit broad-spectrum antimicrobial activity, which serves as a chemical defense against pathogenic microorganisms.

Eclipta alba: Extracts containing Wedelolactone have been reported to possess both antibacterial and antifungal properties, contributing to the plant's defense mechanisms. mdpi.comnih.gov

Morus spp.: The latex from the BR-2 mulberry variety, which contains this compound, demonstrated notable antimicrobial activity against both bacterial and fungal pathogens in an agar (B569324) well diffusion test. nih.gov

Limnanthes alba: While this compound is found in the oil, the meal remaining after oil extraction contains different compounds called glucosinolates. The degradation products of these glucosinolates, such as 3-methoxybenzyl isothiocyanate, have been shown to be toxic to various soilborne pathogens, including fungi and nematodes. nih.gov This activity provides a protective benefit to the plant but is not directly attributed to this compound itself. nih.govresearchgate.net

Influence on Sensory Properties: Contribution to Creaminess and Melting Behavior in Dairy Products

While direct research specifically identifying this compound (δ-pentadecalactone) as a key flavor or textural component in dairy products is not prominent in the available literature, the well-documented sensory effects of other structurally similar long-chain δ-lactones provide a strong inferential model for its potential contributions.

Given that this compound is a C15 δ-lactone, it falls within the range of these sensorially active compounds. Its chemical structure suggests it could play a similar role in contributing to the rich, fatty, and creamy notes that are characteristic of many dairy products. leffingwell.comscentspiracy.comthegoodscentscompany.com

Table 1: Influence of Long-Chain Lactones on Dairy Sensory Properties

Lactone Name Chemical Structure Observed Effect in Dairy Products Source(s)
δ-Decalactone C10 δ-lactone Contributes sweet, creamy, coconut, and milky nuances. leffingwell.com
δ-Dodecalactone C12 δ-lactone Imparts fruity, creamy, and peachy notes; identified in milk fat. scentspiracy.com
δ-Tetradecalactone C14 δ-lactone Enhances retronasal creamy flavor; buttery and fatty character. nih.govthegoodscentscompany.com
δ-Octadecalactone C18 δ-lactone Influences the melting behavior of cream in the oral cavity. nih.gov

Indirect Biological Modulation: Presence in Plant Extracts Exhibiting Immunostimulatory Effects in Aquatic Organisms

The use of plant-derived compounds, or phytogenics, as immunostimulants in aquaculture is a well-established field of study. These natural products can enhance the innate and adaptive immune responses in fish, improving their resistance to pathogens and environmental stressors. researchgate.net Immunostimulants derived from various plants and marine algae have been shown to facilitate the function of phagocytic cells, increase bactericidal activity, and stimulate natural killer cells, lysozyme (B549824) levels, and antibody responses. nih.govscholarsresearchlibrary.comjscimedcentral.com

However, based on a review of the available scientific literature, there is no direct evidence linking extracts from Meadowfoam (Limnanthes alba) or the isolated compound this compound to immunostimulatory effects in fish or other aquatic organisms. While the principle of plant extracts modulating aquatic immune systems is sound, specific research into the bioactivity of Meadowfoam in this context has not been identified.

Ecological Significance

The ecological importance of this compound is intrinsically tied to the biochemistry of its parent plant, Limnanthes alba, and the chemical compounds it produces for survival and interaction within its ecosystem.

Role in Plant Biochemistry and Metabolism (e.g., in Meadowfoam seed oil composition)

This compound is not a primary metabolite found in high concentrations within the plant; rather, its existence is a direct consequence of the unique fatty acid metabolism of Limnanthes alba. specialchem.comulprospector.com The seed oil of the Meadowfoam plant is distinguished by its highly unusual fatty acid profile, which consists of over 95% long-chain fatty acids (C20 and C22). cosmacon.deincidecoder.comspecialchem.com This composition, rich in eicosenoic acid, erucic acid, and docosadienoic acid, imparts exceptional oxidative stability to the oil. chemistryconnection.comwikipedia.org

This compound is chemically a delta-lactone, which is an internal cyclic ester formed from a corresponding 5-hydroxy fatty acid. essentialingredients.comspecialchem.com Therefore, the biochemical significance lies in the plant's metabolic pathways that produce these specific hydroxylated long-chain fatty acid precursors. This unique lipid metabolism is a key adaptive feature of the plant, ensuring the stability and integrity of the energy reserves within its seeds.

Table 2: Typical Fatty Acid Composition of Limnanthes alba (Meadowfoam) Seed Oil

Fatty Acid Name Carbon Chain and Unsaturation Percentage (%) Source(s)
Eicosenoic acid C20:1 ~61% incidecoder.comulprospector.com
Docosenoic acid (Erucic acid) C22:1 ~16% incidecoder.comchemistryconnection.com
Docosadienoic acid C22:2 ~18% incidecoder.comulprospector.com

Potential in Interspecies Chemical Ecology

There is compelling evidence for the role of Limnanthes alba in interspecies chemical ecology, specifically through allelopathy—the production of biochemicals that influence the growth and survival of other organisms. researchgate.net This activity, however, is not associated with the seed oil or this compound, but rather with compounds found in the seed meal remaining after oil extraction. researchgate.netnih.gov

Meadowfoam seed meal contains a significant amount of a glucosinolate known as glucolimnanthin (B218448). nih.govoregonstate.edu When the seed meal is incorporated into soil and degrades, glucolimnanthin breaks down into several toxic products. researchgate.netnih.gov These degradation products, particularly 3-methoxybenzyl isothiocyanate and 3-methoxyphenylacetonitrile, have demonstrated significant biocidal activity against soilborne pathogens (e.g., Pythium irregulare, Verticillium dahliae), plant-parasitic nematodes (Meloidogyne hapla), and various weed species. researchgate.netnih.govoregonstate.edu This chemical defense mechanism allows Meadowfoam to suppress competitors and pathogens in its environment, showcasing a clear role in chemical ecology.

Table 3: Allelochemicals from Limnanthes alba Seed Meal and Their Biological Activity

Precursor Compound Active Allelochemical Target Organism(s) Observed Effect Source(s)
Glucolimnanthin 3-methoxybenzyl isothiocyanate Soilborne fungi, nematodes High toxicity; fungicidal and nematicidal nih.govoregonstate.edu

Advanced Research Perspectives and Industrial/agricultural Applications Excluding Clinical/human

Industrial and Agricultural Applications

Agricultural Uses

Meadowlactone is chemically characterized as a delta-lactone, formed through the intramolecular condensation of 5-hydroxy and carboxyl groups of 5-hydroxy fatty acids, often derived from Meadowfoam seed oil essentialingredients.commonarchinitiative.orggoogle.comelementis.com. Meadowfoam oil itself is valued for its unique fatty acid profile and stability, finding applications in cosmetics and industrial products cdnsciencepub.com.

Research has indicated that this compound exhibits potential biological activities relevant to agriculture, including antimicrobial, antifungal, and insecticidal properties ontosight.ai. These attributes suggest its possible utility in the development of novel pest control agents or as a component in sustainable pest management strategies. This compound's ecological roles are also being investigated, hinting at its potential application in managing agricultural pests or diseases through naturally derived compounds ontosight.ai.

Future Research Directions

The unique chemical structure and observed biological activities of this compound open several promising avenues for future scientific exploration.

Development of Sustainable Production Methods for this compound and its Analogs

Current methods for synthesizing this compound from unsaturated fatty acids, such as eicosenoic acid found in Meadowfoam oil, typically involve acid-catalyzed reactions in polar solvents at controlled temperatures google.comgoogle.com. Future research should focus on enhancing the sustainability of these production methods. This could involve:

Optimizing Catalysis: Investigating greener catalysts or enzymatic approaches to reduce reliance on harsh chemical acids and minimize solvent waste.

Biotechnological Production: Exploring microbial fermentation or plant cell culture systems for the biosynthesis of this compound, potentially offering more environmentally friendly and scalable production routes.

Analog Synthesis: Developing novel synthetic strategies to create this compound analogs with enhanced or tailored bioactivities, potentially broadening its application spectrum in agriculture and beyond.

Exploration of Novel Bioactivities in Non-Human Biological Models

Beyond its documented effects on skin, this compound's inherent antimicrobial and insecticidal properties warrant deeper investigation in various non-human biological models. Future research could focus on:

Plant Pathology: Evaluating this compound's efficacy against common plant pathogens, such as fungal diseases or bacterial infections affecting crops.

Entomology: Conducting detailed studies on its insecticidal activity against agricultural pests, including its mode of action and potential for integrated pest management programs.

Aquatic Organism Health: Investigating its potential as an immunostimulant or antimicrobial agent in aquaculture, as suggested by its general bioactivities ontosight.ai, though specific research in this area is needed.

Ecological Interactions: Understanding its role in plant defense mechanisms or its interactions with soil microbial communities.

Integration of Advanced "Omics" Technologies in this compound Research

The application of advanced "omics" technologies can significantly accelerate the understanding of this compound's biosynthesis, metabolism, and biological interactions.

Metabolomics: Employing metabolomic profiling of Meadowfoam plants or microbial strains involved in its potential biosynthesis could identify key metabolic pathways and enzymes responsible for its production. This could also lead to the discovery of novel this compound analogs in nature.

Enzymology: Investigating the specific enzymes involved in the cyclization of hydroxy fatty acids to form this compound would be crucial for developing biotechnological production methods and understanding its metabolic fate in biological systems.

Genomics and Transcriptomics: Analyzing the genetic and transcriptomic profiles of Meadowfoam under different conditions could reveal genes and regulatory mechanisms involved in this compound biosynthesis, facilitating genetic engineering approaches for enhanced production.

By integrating these advanced research methodologies, the full potential of this compound, from sustainable production to novel bioactivities, can be systematically unlocked.

Compound List:

this compound

Meadfoam (Limnanthes alba)

5-hydroxy fatty acids

Eicosenoic acid

Delta-5 unsaturated fatty acids

Meadfoam oil

Meadfoam estolide

Q & A

Q. What are the standard protocols for isolating and synthesizing Meadowlactone, and how can purity be validated?

Methodological Answer:

  • Isolation : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for plant-derived samples, followed by NMR and HPLC for structural confirmation .
  • Synthesis : Employ stereoselective methods like Sharpless epoxidation or enzymatic catalysis to replicate natural configurations. Validate synthetic pathways via mass spectrometry (MS) and infrared (IR) spectroscopy .
  • Purity Validation : Quantify using HPLC-DAD (Diode Array Detection) with ≥95% purity thresholds. Include retention time alignment with reference standards and absence of secondary peaks in chromatograms .

Q. What in vitro assays are recommended to assess this compound’s bioactivity (e.g., anti-inflammatory or cytotoxic effects)?

Methodological Answer:

  • Cell-Based Assays : Use LPS-induced RAW 264.7 macrophages for anti-inflammatory activity (measuring TNF-α/IL-6 via ELISA). For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Controls : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and vehicle controls (DMSO ≤0.1%) to minimize solvent interference .

Q. How should researchers design dose-response studies for this compound to ensure reproducibility?

Methodological Answer:

  • Dose Range : Use logarithmic dilutions (e.g., 0.1–100 µM) to capture sigmoidal curves. Pre-test solubility in solvents like ethanol or PEG-400 to avoid precipitation .
  • Replicates : Perform triplicate experiments with independent biological replicates. Statistically analyze via ANOVA with post-hoc tests (e.g., Tukey’s) .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action (e.g., conflicting kinase inhibition results) be resolved?

Methodological Answer:

  • Data Triangulation : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays). Apply the PICOT framework to refine hypotheses: Population (specific cell types), Intervention (dose/time), Comparison (positive/negative controls), Outcome (molecular targets), Timeframe (acute vs. chronic exposure) .
  • Systems Biology Approaches : Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to identify upstream/downstream regulatory networks, reducing reliance on single-pathway claims .

Q. What experimental strategies address low bioavailability of this compound in preclinical models?

Methodological Answer:

  • Formulation Optimization : Test nanoemulsions or liposomal encapsulation to enhance solubility. Use Caco-2 cell monolayers for in vitro permeability screening .
  • Pharmacokinetic Studies : Conduct IV/PO dosing in rodents with LC-MS plasma analysis. Calculate AUC (Area Under Curve) and bioavailability (F) using non-compartmental modeling .

Q. How can researchers mitigate batch-to-batch variability in this compound isolates from natural sources?

Methodological Answer:

  • Standardized Extraction : Document seasonal/habitat variations in source material. Apply metabolomic profiling (GC-MS or UPLC-QTOF) to batch samples for consistency .
  • Quality Metrics : Define acceptance criteria (e.g., ≥80% similarity to reference metabolome fingerprints) using PCA (Principal Component Analysis) .

Q. What statistical methods are robust for analyzing non-linear responses in this compound’s dose-effect relationships?

Methodological Answer:

  • Non-Linear Regression : Fit data to Hill or log-logistic models (e.g., via GraphPad Prism). Use AIC (Akaike Information Criterion) to compare model fits .
  • Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values to address heteroscedasticity in small-sample studies .

Methodological Best Practices

Q. How should supplementary data (e.g., NMR spectra, raw assay results) be curated for reproducibility?

Methodological Answer:

  • FAIR Principles : Ensure data are Findable (DOIs), Accessible (open repositories like Zenodo), Interoperable (standardized formats like mzML for MS), and Reusable (metadata templates) .
  • Appendices : Include raw spectra as .cif or .jdx files, annotated with acquisition parameters (e.g., NMR frequency, solvent peaks) .

Q. What databases are optimal for systematic reviews of this compound’s pharmacological properties?

Methodological Answer:

  • Primary Databases : PubMed, Embase, and Web of Science (Boolean search: "this compound" AND ("pharmacokinetics" OR "bioactivity")).
  • Grey Literature : ProQuest Dissertations for unpublished theses. Avoid over-reliance on Google Scholar due to incomplete metadata and duplication risks .

Q. How to design a multi-omics study linking this compound’s chemical structure to its observed bioactivities?

Methodological Answer:

  • Workflow :
    • Transcriptomics : RNA-seq of treated vs. untreated cells (differential expression analysis via DESeq2).
    • Metabolomics : LC-MS profiling to identify altered metabolic pathways (e.g., KEGG enrichment).
    • Cheminformatics : Molecular docking (AutoDock Vina) to predict target binding affinities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.